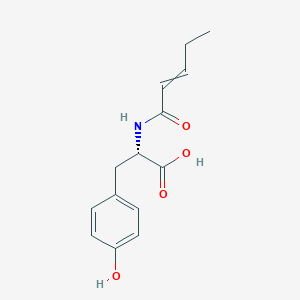

N-Pent-2-enoyl-L-tyrosine

Description

Structure

3D Structure

Properties

CAS No. |

823195-92-2 |

|---|---|

Molecular Formula |

C14H17NO4 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(pent-2-enoylamino)propanoic acid |

InChI |

InChI=1S/C14H17NO4/c1-2-3-4-13(17)15-12(14(18)19)9-10-5-7-11(16)8-6-10/h3-8,12,16H,2,9H2,1H3,(H,15,17)(H,18,19)/t12-/m0/s1 |

InChI Key |

PXTPAMBMDOMGNI-LBPRGKRZSA-N |

Isomeric SMILES |

CCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Canonical SMILES |

CCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of N Pent 2 Enoyl L Tyrosine

Retrosynthetic Analysis and Strategic Disconnections for N-Pent-2-enoyl-L-tyrosine

The primary strategy for synthesizing this compound involves a retrosynthetic analysis that simplifies the target molecule into readily available starting materials. The most logical and common disconnection occurs at the amide bond, which is the key linkage formed during the synthesis. frontiersin.org This C-N bond cleavage yields two primary synthons: the L-tyrosine backbone and a pent-2-enoyl moiety.

This leads to the identification of the starting materials: L-tyrosine and pent-2-enoic acid or a more reactive derivative. The direct condensation of a carboxylic acid and an amine to form an amide is an energetically unfavorable process. frontiersin.org Therefore, the synthesis strategy must involve the "activation" of the carboxylic acid group to facilitate the nucleophilic attack by the amino group of L-tyrosine. frontiersin.org This fundamental disconnection guides the development of both solution-phase and solid-phase synthetic routes.

Solution-Phase Synthetic Routes to this compound

Solution-phase synthesis offers a versatile and scalable approach to producing N-acyl amino acids like this compound. thieme-connect.com This method involves carrying out reactions in a homogeneous liquid medium where all reactants, reagents, and catalysts are dissolved.

N-Acylation of L-Tyrosine with Pent-2-enoic Acid Derivatives

The core of the synthesis is the N-acylation reaction. To achieve this, the carboxylic acid of pent-2-enoic acid must be activated. A classic approach is the Schotten-Baumann reaction, which typically involves reacting the amino acid with an acyl chloride (e.g., pent-2-enoyl chloride) under basic aqueous conditions. Another common method involves converting pent-2-enoic acid into an acid anhydride (B1165640), which then readily acylates the amino group of L-tyrosine. caltech.edu

Alternatively, chemoenzymatic methods present a greener approach. Enzymes such as lipases or aminoacylases can catalyze the N-acylation in aqueous media, avoiding the need for harsh chemicals. nih.govbbwpublisher.com These biocatalytic methods are noted for their mild reaction conditions and high specificity, though yields can sometimes be lower than traditional chemical methods. bbwpublisher.com

Role of Protecting Group Chemistry in this compound Synthesis

L-tyrosine possesses three functional groups: the α-amino group, the α-carboxylic acid group, and the phenolic hydroxyl group on its side chain. To ensure that acylation occurs exclusively at the desired α-amino group, the other two functional groups often require temporary protection.

Carboxylic Acid Protection : The carboxylic acid group is typically protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent it from reacting with activated acylating agents or participating in unwanted side reactions. caltech.edu

Phenolic Hydroxyl Protection : The phenolic hydroxyl group of the tyrosine side chain is less nucleophilic than the amino group but can still undergo O-acylation under certain conditions. caltech.edu Protection of this group, for instance as a benzyl (Bn) or tert-butyl (tBu) ether, may be necessary depending on the chosen reaction conditions to prevent the formation of O-acylated byproducts.

Amino Group Protection : In multistep syntheses, particularly in peptide synthesis where tyrosine is being elongated, the amino group itself is protected (e.g., with Fmoc or Boc) until the final acylation step. academie-sciences.frgoogle.com

The selection of protecting groups is critical and must be orthogonal, meaning each protecting group can be removed under specific conditions without affecting the others or the final amide bond.

Table 1: Common Protecting Groups in N-Acyl-L-tyrosine Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine in DMF google.com |

| α-Amino | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) academie-sciences.frgoogle.com |

| α-Carboxylic Acid | Methyl Ester | -OMe | Saponification (e.g., NaOH) |

| α-Carboxylic Acid | Benzyl Ester | -OBn | Hydrogenolysis (H₂, Pd/C) |

| Phenolic Hydroxyl | Benzyl Ether | -OBn | Hydrogenolysis (H₂, Pd/C) |

Optimization of Coupling Reagents and Reaction Conditions for this compound

When direct acylation with an acyl chloride or anhydride is not desired, coupling reagents are used to facilitate amide bond formation directly from the carboxylic acid and the amine. academie-sciences.fr These reagents activate the carboxylic acid in situ. The optimization of these reagents and the reaction conditions (solvent, temperature, and base) is crucial for maximizing yield and purity.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC). academie-sciences.fr These are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction rates and suppress side reactions like racemization. academie-sciences.fr The choice of solvent is also important; polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are frequently used. The addition of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amino acid's ammonium (B1175870) salt. academie-sciences.frfrontiersin.org

Table 2: Comparison of Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent System | Advantages | Disadvantages |

|---|---|---|

| DCC | Inexpensive, effective | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |

| EDC / HOBt | Water-soluble byproduct, easy removal; reduces racemization. academie-sciences.fr | More expensive than DCC; HOBt can be explosive under certain conditions. |

| HATU / HOAt | High coupling efficiency, fast reaction rates, low racemization. | High cost. |

Solid-Phase Synthesis Approaches for this compound

Solid-phase synthesis offers a powerful alternative to solution-phase methods, particularly for creating libraries of compounds or for syntheses that require multiple steps. thieme-connect.comnih.gov In this approach, the L-tyrosine starting material is covalently attached to an insoluble polymer support (resin), and reagents are passed over it in solution. Excess reagents and byproducts are simply washed away, simplifying purification. nih.gov

Selection of Resins and Linkers for L-Tyrosine Immobilization

The success of a solid-phase synthesis depends heavily on the choice of the solid support and the linker used to attach the amino acid. The linker is a bifunctional molecule that connects the peptide to the resin and is designed to be cleaved under specific conditions to release the final product. nih.gov

Resins : The most common resins are based on polystyrene, such as the resin used to create 4-(oxymethyl)phenylacetamidomethyl-polystyrene (PAM-Resin). google.com Other supports like ChemMatrix are also used, offering better swelling properties in a wider range of solvents. frontiersin.org

Linkers : The choice of linker determines how the amino acid is attached and the conditions required for its final cleavage. For synthesizing a C-terminal free acid like this compound, linkers such as the Wang linker or the 2-chlorotrityl chloride (2-CTC) linker are common choices. The L-tyrosine is attached via its carboxylic acid group. After the peptide chain is assembled and N-acylated on the resin, the final product is cleaved from the support using an acid, typically trifluoroacetic acid (TFA). google.com In some strategies, the tyrosine side chain itself can be used to anchor the molecule to the resin. acs.org

Table 3: Selected Resins and Linkers for Solid-Phase Synthesis

| Resin | Linker Type | Linkage Point on Tyrosine | Cleavage Condition |

|---|---|---|---|

| Polystyrene | Wang Linker | Carboxyl Group | Strong Acid (e.g., 95% TFA) |

| Polystyrene | 2-Chlorotrityl Chloride (2-CTC) | Carboxyl Group | Mild Acid (e.g., 1-5% TFA in DCM) |

| ChemMatrix | Rink Amide Linker | Carboxyl Group (to yield C-terminal amide) | Strong Acid (e.g., TFA) frontiersin.org |

Evaluation of Coupling Efficiencies in Solid-Phase N-Acylation

Solid-phase synthesis (SPS) offers a streamlined approach for producing N-acyl amino acids by anchoring the C-terminal amino acid to an insoluble resin support. peptide.com This method simplifies purification by allowing excess reagents and byproducts to be washed away after each step. peptide.comcsic.es The critical step in this process is the N-acylation, where the pent-2-enoyl group is coupled to the amino group of the resin-bound L-tyrosine.

The efficiency of this coupling reaction is paramount and is highly dependent on the choice of coupling reagents and reaction conditions. pnas.org Various activating agents are employed to convert the carboxylic acid (pent-2-enoic acid) into a more reactive species that readily acylates the amine. Common coupling strategies involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to enhance efficiency and suppress side reactions like racemization. pnas.orgrsc.org

Optimal reaction conditions for coupling to resin-bound tyrosine derivatives often involve using an excess of the acylating agent and coupling reagents in a suitable solvent like N-methyl pyrrolidone (NMP) or dimethylformamide (DMF). csic.esnih.gov The progress of the coupling reaction can be monitored using qualitative tests like the ninhydrin (B49086) test, which detects free primary amines. csic.es If the initial coupling is incomplete, a second coupling step may be necessary to drive the reaction to completion. csic.es

Table 1: Comparison of Common Coupling Reagents for Solid-Phase N-Acylation

| Coupling Reagent/System | Additive | Advantages | Disadvantages |

|---|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt | High reactivity, low cost | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove |

| DIC (N,N'-diisopropylcarbodiimide) | HOBt/Oxyma Pure | Forms soluble diisopropylurea (DIU) byproduct, simplifying removal | Can be less reactive than DCC under certain conditions |

| HBTU/HATU | DIEA/TMP | Fast reaction rates, high efficiency, low racemization | Higher cost, potential for side reactions if not used correctly |

This table presents a generalized comparison of coupling reagents used in solid-phase peptide synthesis, which are applicable to the N-acylation of amino acids. Efficacies can vary based on specific substrates and reaction conditions.

Cleavage and Purification Strategies for Solid-Phase Synthesized this compound

Once the synthesis on the solid support is complete, the final this compound product must be cleaved from the resin and purified. The cleavage process involves using a reagent that breaks the bond anchoring the peptide to the resin, typically an acidolytic cleavage. mdpi.comrsc.org The choice of cleavage "cocktail" depends on the type of resin used and the protecting groups on the amino acid side chains. mdpi.com

For resins like Wang or 2-chlorotrityl chloride (2-CTC) resin, which are sensitive to acid, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used. mdpi.comnih.gov To prevent undesired side reactions, scavengers are added to the cleavage cocktail. peptide.com These scavengers, such as triisopropylsilane (B1312306) (TIS) and water, trap the reactive carbocations generated during the cleavage of protecting groups, particularly for sensitive residues like tyrosine. peptide.comnih.gov

Following cleavage, the crude product is precipitated from the cleavage mixture, typically by adding cold diethyl ether, and then collected by filtration or centrifugation. csic.es The crude this compound is then purified to remove any remaining scavengers, byproducts from protecting groups, and truncated or incomplete sequences. The most common and effective method for purifying acylated amino acids is preparative reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.com This technique separates compounds based on their hydrophobicity, yielding the final product with high purity. The identity and purity of the final compound are confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Typical Cleavage Cocktails for Releasing Product from Resin

| Cleavage Reagent | Scavengers | Target Resin Type | Conditions |

|---|---|---|---|

| 95% TFA / 5% Water | None | Standard for many acid-labile resins (e.g., PAM, MBHA) | 1-2 hours at room temperature |

| TFA / TIS / Water (95:2.5:2.5) | Triisopropylsilane (TIS) | For peptides with sensitive residues (Trp, Met, Cys, Tyr) | 1-3 hours at room temperature |

This table outlines common cleavage strategies. The optimal cocktail and conditions depend on the specific resin and the amino acid sequence.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative to purely chemical methods for producing N-acyl amino acids. bbwpublisher.comresearchgate.net This approach leverages the high selectivity and efficiency of enzymes to catalyze specific reaction steps under mild conditions, often in aqueous environments, thus reducing the need for harsh chemicals and protecting groups. nih.govnih.gov

Biocatalyst Identification and Engineering for Regio- and Stereoselective N-Acylation

The core of chemoenzymatic synthesis is the biocatalyst. For the N-acylation of L-tyrosine with pent-2-enoic acid, enzymes such as lipases, proteases, and aminoacylases are prime candidates. researchgate.netnih.gov These enzymes, which are hydrolases, can be used in reverse, catalyzing the formation of amide bonds instead of their cleavage. researchgate.net A key advantage of using enzymes is their inherent stereoselectivity, ensuring that the acylation occurs specifically on the L-enantiomer of tyrosine without racemization. mdpi.com Furthermore, their regioselectivity ensures that acylation occurs at the α-amino group rather than the phenolic hydroxyl group of the tyrosine side chain. acs.org

The identification of suitable biocatalysts often begins with screening existing enzyme libraries for activity towards the desired substrates. researchgate.net Once a promising enzyme is identified, its properties can be enhanced through protein engineering techniques like directed evolution or rational design. nih.gov Engineering efforts can focus on improving the enzyme's affinity for pent-2-enoic acid, increasing its catalytic turnover rate (kcat), or enhancing its stability under process conditions. annualreviews.org For instance, mutagenesis can alter the substrate-binding pocket to better accommodate the specific acyl donor and amino acid acceptor, thereby boosting catalytic efficiency for the synthesis of this compound. acs.org

Substrate Scope and Enzyme Kinetics in Chemoenzymatic this compound Formation

The substrate scope of an enzyme defines the range of molecules it can effectively use as substrates. While some enzymes are highly specific, many lipases and proteases exhibit broad substrate promiscuity, accepting a variety of fatty acids and amino acids. nih.govnih.gov This allows for the synthesis of a diverse library of N-acyl amino acids. For the synthesis of this compound, an ideal enzyme would show high activity with L-tyrosine as the amino acceptor and pent-2-enoic acid (or its activated ester form) as the acyl donor.

Table 3: Hypothetical Kinetic Parameters for a Biocatalyst in this compound Synthesis

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| L-Tyrosine | 5.8 | 1.5 | 259 |

This table presents hypothetical, yet plausible, kinetic data for an engineered enzyme. Actual values would be determined experimentally.

Process Intensification and Scale-Up Considerations for Biocatalytic Production of this compound

Transitioning a biocatalytic process from the laboratory to an industrial scale requires process intensification to enhance productivity and economic viability. researchgate.netutwente.nl Key strategies for the production of this compound include enzyme immobilization, the use of continuous flow reactors, and in situ product removal.

Enzyme immobilization involves attaching the enzyme to a solid support. ucl.ac.uk This improves enzyme stability, allows for easy separation of the catalyst from the reaction mixture, and enables its reuse over multiple batches, significantly reducing costs. ucl.ac.uk

Continuous flow reactors , such as packed bed reactors (PBRs) containing the immobilized enzyme, offer several advantages over traditional batch processes. researchgate.net They allow for better control over reaction parameters, higher productivity per unit volume, and consistent product quality. ucl.ac.uk

Table 4: Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Product |

| L-Tyrosine | Starting Material (Amino Acid) |

| Pent-2-enoic acid | Starting Material (Acyl Donor) |

| N,N'-dicyclohexylcarbodiimide (DCC) | Coupling Reagent |

| N,N'-diisopropylcarbodiimide (DIC) | Coupling Reagent |

| 1-hydroxybenzotriazole (HOBt) | Coupling Additive |

| Oxyma Pure | Coupling Additive |

| HBTU/HATU | Coupling Reagent |

| PyBOP | Coupling Reagent |

| Diisopropylethylamine (DIEA) | Base |

| N-methyl pyrrolidone (NMP) | Solvent |

| Dimethylformamide (DMF) | Solvent |

| Trifluoroacetic acid (TFA) | Cleavage Reagent |

| Dichloromethane (DCM) | Solvent |

| Triisopropylsilane (TIS) | Scavenger |

| Diethyl ether | Precipitation Solvent |

Insufficient Information Available to Generate the Requested Article on this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research data specifically on the chemical compound This compound . The initial investigation aimed to gather detailed findings for an article structured around the molecular interactions and mechanistic elucidation of this compound. However, the search did not yield specific studies or data required to populate the requested sections and subsections.

The intended article was to focus on:

Investigation of this compound in Enzymatic Systems , including quantitative enzyme kinetics, biophysical characterization of its binding to target enzymes, and structural elucidation of enzyme-N-Pent-2-enoyl-L-tyrosine complexes.

Conformational Dynamics and Energetics of this compound , covering advanced spectroscopic probes for its conformation in solution and computational modeling of its conformational space.

While the search provided general information on related concepts and molecules, such as the use of the N-pentenoyl group as a protecting agent in chemical synthesis researchgate.netnih.govnih.govacs.org and various studies on L-tyrosine and its derivatives, mdpi.commdpi.comnih.govnih.govnih.govgenscript.comnih.govresearchgate.netrcsb.orgillinois.edu there is no specific literature that would allow for a scientifically accurate and detailed analysis of this compound itself as requested. Methodologies like X-ray crystallography, cryo-electron microscopy, and various spectroscopic techniques are well-documented for other compounds, but their application to this compound has not been reported in the available literature. herts.ac.uknih.govnih.govrjraap.comnih.govnih.govacs.orguni-wuerzburg.deunil.chplos.orgnih.govresearchgate.netresearchgate.netfu-berlin.de

Therefore, due to the absence of specific research findings, data tables, and detailed analyses for this compound, it is not possible to generate the authoritative and scientifically robust article as outlined in the user's request. Further research on this specific compound would be required for such an article to be written.

Molecular Interactions and Mechanistic Elucidation of N Pent 2 Enoyl L Tyrosine

Non-Enzymatic Interactions of this compound with Biological Macromolecules

Scientific literature available in the public domain does not currently contain specific research data on the non-enzymatic interactions of this compound with biological macromolecules. While studies exist for various other N-acyl-L-tyrosine derivatives and L-tyrosine itself, direct experimental results detailing the membrane partitioning, lipid interactions, or binding to carrier proteins and receptor mimics of this compound are not present in the reviewed sources.

Membrane Partitioning and Interaction Studies of this compound with Model Lipid Systems

There is no available research data from peer-reviewed scientific publications detailing the membrane partitioning coefficient (Log P) or specific interactions of this compound with model lipid systems such as liposomes or lipid monolayers. While general principles of hydrophobicity and membrane interaction can be inferred from its structure—an N-acylated amino acid—no experimental studies have been published to provide specific parameters or mechanistic insights for this particular compound.

Derivatives, Analogs, and Structure Mechanism Relationship Smr Studies of N Pent 2 Enoyl L Tyrosine

Design Principles for N-Pent-2-enoyl-L-tyrosine Analogs

The design of analogs of this compound is a rational process, guided by established principles of medicinal chemistry. These principles focus on the targeted modification of the two key moieties of the molecule: the pent-2-enoyl group and the L-tyrosine residue.

The pent-2-enoyl group offers several avenues for modification to explore its contribution to the molecule's activity. Key strategies include altering the chain length, saturation, and introducing substituents.

Chain Length Variation: Modifying the length of the acyl chain can impact the lipophilicity and steric bulk of the molecule, influencing its ability to fit into binding pockets of target proteins.

Saturation and Unsaturation: The presence and position of the double bond in the pent-2-enoyl moiety are critical. Saturation of the double bond to a pentanoyl group or isomerization to other positions (e.g., pent-3-enoyl or pent-4-enoyl) can significantly alter the compound's conformation and electronic properties.

Introduction of Substituents: The addition of functional groups, such as methyl or halogen substituents, at various positions on the pentenoyl chain can probe specific interactions with a target and modulate metabolic stability.

Research on other N-acyl amino acids has demonstrated that such modifications can profoundly affect biological activity. For instance, studies on fatty acid desaturases have shown that even subtle changes in the acyl chain can alter substrate specificity and the position of double bond insertion nih.gov.

The L-tyrosine residue provides a versatile scaffold for derivatization, with its phenolic side chain and amino acid backbone offering multiple points for modification. nih.govsci-hub.seresearchgate.netresearchgate.net

Side Chain Modification: The phenolic hydroxyl group is a prime target for derivatization. It can be alkylated, acylated, or replaced with other functional groups to explore the importance of its hydrogen-bonding capacity. The aromatic ring can also be substituted with various groups to alter electronic properties and steric interactions. For example, the synthesis of N-(2-benzoylphenyl)-L-tyrosine analogs has shown that modifications to the phenyl alkyl ether moiety can lead to potent and selective PPARgamma agonists with improved solubility. nih.govnih.gov

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. preprints.orgmdpi.comnih.gov

Classical and Non-Classical Isosteres: The amide bond could be replaced with isosteres such as a reverse amide, an ester, or a triazole to alter stability and hydrogen bonding patterns. acs.org The carboxylic acid is often replaced with bioisosteres like tetrazoles or hydroxamic acids to improve metabolic stability or cell permeability.

Bioisosteric Design: This approach involves replacing a functional group with another that retains the desired biological activity but has different physical or chemical properties. For instance, the phenyl ring of tyrosine could be replaced with other aromatic or heteroaromatic rings to explore novel interactions with a biological target. Structure-property relationship studies of N-acylsulfonamides and their bioisosteres have provided valuable insights into how such replacements can affect key physicochemical properties. nih.gov

| Original Moiety | Potential Bioisosteric Replacement | Rationale |

| Carboxylic Acid | Tetrazole, Acylsulfonamide | Enhance metabolic stability, modulate acidity |

| Amide Bond | Triazole, Ester | Improve chemical stability, alter H-bonding |

| Phenyl Ring (Tyrosine) | Pyridyl, Thienyl | Explore new electronic and steric interactions |

Targeted Derivatization of the L-Tyrosine Residue (e.g., Side Chain, Backbone Modifications)

Synthetic Strategies for this compound Derivatives

The synthesis of derivatives of this compound requires versatile and efficient chemical methods, often with a focus on controlling stereochemistry and enabling the creation of compound libraries.

Maintaining the L-configuration of the tyrosine moiety is often crucial for biological activity. Therefore, stereoselective synthetic methods are of paramount importance.

Starting from Chiral Precursors: The most straightforward approach is to start with commercially available L-tyrosine or its derivatives and couple it with the desired pent-2-enoyl chloride or activated acid. This ensures the retention of the natural stereochemistry at the alpha-carbon.

Asymmetric Synthesis: For analogs with modified backbones or unnatural amino acid components, asymmetric synthesis methods are employed. This can involve the use of chiral auxiliaries or catalysts to control the stereochemistry during bond formation. renyi.huemory.edu For example, methods have been developed for the stereoselective synthesis of β-amino acid derivatives. emory.edu

To efficiently explore the structure-activity relationships, the generation of libraries of this compound derivatives is a valuable strategy. This is often achieved through combinatorial chemistry approaches. nih.govresearchgate.netresearchgate.netscielo.br

Solid-Phase Synthesis: Attaching the L-tyrosine scaffold to a solid support allows for the sequential addition of different pent-2-enoyl analogs and subsequent modifications in a high-throughput manner. nih.gov

Parallel Synthesis: This technique involves the simultaneous synthesis of a series of compounds in separate reaction vessels, enabling the rapid production of a focused library of derivatives with variations in either the acyl chain or the tyrosine moiety.

Stereoselective and Regioselective Synthesis of Chiral this compound Analogs

Structure-Mechanism Relationship (SMR) Studies of this compound and Its Analogs

The exploration of the structure-mechanism relationship (SMR) of this compound and its analogs is crucial for understanding how subtle molecular changes influence their biological activity. These studies provide a foundational understanding of the interactions between these compounds and their biological targets, paving the way for the rational design of molecules with specific functional properties.

Correlating Structural Modifications with Changes in Molecular Interaction Profiles

The molecular interaction profile of N-acyl-L-tyrosine derivatives is significantly influenced by the nature of the N-acyl group. While direct and extensive SMR studies on this compound are not widely documented, valuable insights can be drawn from research on analogous compounds where the acyl moiety is varied. These studies collectively indicate that modifications to the length, saturation, and substitution of the acyl chain can dramatically alter the compound's binding affinity and interaction with enzyme active sites.

For instance, studies on a series of N-acetyl-L-tyrosine derivatives have been instrumental in understanding their interaction with peroxisome proliferator-activated receptors (PPARs). Molecular docking analyses of these compounds have revealed key interactions within the PPARα active site. nih.gov The tyrosine core often acts as a linker, positioning the N-acyl group to interact with specific residues. nih.gov In the case of autotaxin (ATX) inhibitors based on an L-tyrosine scaffold, it was found that the potency of the inhibitors increased with greater electron density in an attached pyridine (B92270) ring, suggesting an important aromatic–guanidine interaction with an arginine residue (Arg456) in the enzyme's leaving group pocket. nih.gov

Furthermore, the lipophilicity and shape of the acyl group play a critical role. In studies of metalloproteinase inhibitors with an L-tyrosine scaffold, it was demonstrated that substituents on the acyl group are situated in a hydrophobic pocket of the enzyme. researchgate.net The presence of methylene (B1212753) groups can enhance the fit within this lipophilic pocket, thereby influencing binding affinity. researchgate.net These findings suggest that the pentenoyl group of this compound, with its specific length and unsaturation, would have a distinct interaction profile compared to saturated or shorter acyl chains. The double bond in the pentenoyl group could introduce conformational rigidity and potential for specific π-π or hydrophobic interactions within an enzyme's active site.

The table below illustrates how modifications to the N-acyl group of L-tyrosine analogs can influence their interaction with specific biological targets, based on findings from related compounds.

| Compound/Analog Class | Structural Modification | Observed/Predicted Interaction Profile Change | Target Enzyme/Receptor |

| N-acetyl-L-tyrosine Derivatives | Acetyl group | Interacts with the active site of PPARα. | PPARα |

| L-tyrosine-based ATX Inhibitors | Substituted pyridine on acyl chain | Aromatic–guanidine interaction with Arg456; potency increases with electron density in the pyridine ring. | Autotaxin (ATX) |

| L-tyrosine-based MMP Inhibitors | Varied substituents on the acyl group | R1 substituent fits into a hydrophobic pocket; methylene groups improve fit. | Matrix Metalloproteinase (MMP) |

| cyclo(L-Tyrosyl-L-tyrosine) Analogs | Iodination of the tyrosine ring | Sub-μM binding affinity and a complete shift to the high-spin state of the heme FeIII. nih.gov | Mycobacterium tuberculosis CYP121 |

Elucidating the Molecular Basis for Differential Enzymatic Recognition of this compound Derivatives

The enzymatic recognition of N-acyl-L-tyrosine derivatives is a highly specific process governed by the three-dimensional structure of the enzyme's active site and the physicochemical properties of the substrate. The molecular basis for this differential recognition can be understood by examining kinetic data from the enzymatic hydrolysis of various N-acyl-L-tyrosine analogs.

Enzymes such as α-chymotrypsin have been extensively used as models to study the hydrolysis of N-acyl-L-tyrosine esters. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide quantitative measures of substrate binding affinity and turnover rate, respectively. Studies on the hydrolysis of N-acetyl-L-tyrosine ethyl ester by chymotrypsin (B1334515) have shown specific Km and kcat values that are sensitive to modifications of the enzyme and the substrate. nih.gov For example, the hydrolysis of N-acetyl-L-tyrosine amides and esters by α-chymotrypsin shows that despite large variations in the leaving group's pKa, the changes in kinetic constants can be small and show no clear trend, indicating complex interactions within the active site. researchgate.net

The following table presents kinetic data for the α-chymotrypsin-catalyzed hydrolysis of different N-acyl-L-tyrosine derivatives, illustrating the effect of the acyl group on enzymatic recognition.

| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| N-Acetyl-L-tyrosine ethyl ester | Acetylated δ-chymotrypsin | 1.0 ± 0.1 nih.gov | - | - |

| N-Acetyl-L-tyrosine ethyl ester | Modified acetylated δ-chymotrypsin | 0.67 ± 0.05 nih.gov | Reduced to ~25% of acetylated δ-chymotrypsin nih.gov | - |

| N-Benzoyl-L-tyrosine p-nitroanilide | α-Chymotrypsin in DMSO-Water/AOT/n-heptane RMs | Varies with DMSO concentration researchgate.net | Varies with DMSO concentration researchgate.net | Relatively constant across DMSO concentrations researchgate.net |

It is important to note that the reaction conditions, such as the presence of organic solvents like DMSO, can significantly impact the kinetic parameters by altering the enzyme's conformation and the solvation of the substrate. researchgate.net The differential recognition of N-acyl-L-tyrosine derivatives is a result of the collective effects of the acyl chain's length, shape, hydrophobicity, and the presence of functional groups, all of which contribute to the precise fit and catalytic efficiency within the enzyme's active site.

Advanced Analytical Methodologies for N Pent 2 Enoyl L Tyrosine Research

Chromatographic Separations for N-Pent-2-enoyl-L-tyrosine

Chromatography is an indispensable tool for the separation and purification of compounds from complex mixtures. The choice of chromatographic technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and charge.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile or thermally sensitive compounds like N-acyl amino acids. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for assessing purity and for quantification. The development of such a method involves the systematic optimization of several parameters to achieve adequate separation from starting materials, by-products, and potential degradants.

Method development would begin with selecting a C18 stationary phase, which is effective for retaining moderately polar compounds like tyrosine derivatives. researchgate.netresearchgate.net The mobile phase would likely consist of an aqueous component (often with a pH-adjusting buffer like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the elution of all components with good peak shape and resolution. sci-hub.se Detection is commonly performed using a UV detector, leveraging the chromophoric tyrosine moiety, which exhibits maximum absorbance around 275-280 nm. researchgate.net

Validation of the developed HPLC method is a critical step to ensure its reliability. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines. For instance, linearity would be assessed by preparing a series of standard solutions of this compound at different concentrations and plotting the detector response against concentration, which should yield a high correlation coefficient (R² > 0.99). nih.gov

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard for separating moderately polar to non-polar compounds. The pentenoyl group increases hydrophobicity compared to a simple acetyl group. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Acid modifier improves peak shape and suppresses ionization of the carboxylic acid group. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Common organic solvent providing good separation efficiency. |

| Elution Mode | Gradient | Allows for efficient separation of compounds with a range of polarities, from unreacted L-tyrosine to the final product. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. sci-hub.se |

| Detection Wavelength | ~275 nm | Corresponds to the UV absorbance maximum of the tyrosine phenolic ring. |

| Injection Volume | 10-20 µL | Typical volume to avoid column overloading. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of amino acids and their derivatives, direct analysis of this compound by GC is not feasible. nist.gov Therefore, a crucial derivatization step is required to convert the non-volatile analyte into a thermally stable and volatile compound. nist.govacs.org

Common derivatization strategies for amino acids involve esterification of the carboxyl group and acylation of the amino and hydroxyl groups. For this compound, the amino group is already acylated, but the carboxylic acid and the phenolic hydroxyl group must be derivatized. A two-step process is often employed: first, esterification with an alcohol (e.g., n-butanol) in the presence of an acidic catalyst, followed by acylation with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). nih.gov This creates a derivative that is sufficiently volatile for GC analysis. The completion of derivatization reactions can be monitored using GC. google.com

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column, often one with a chiral stationary phase if enantiomeric separation is also desired. nih.govwiley.com

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Derivatization | Esterification (e.g., with n-butanol/HCl) followed by Acylation (e.g., with TFAA) | Converts polar -COOH and -OH groups into less polar, more volatile esters and acyl derivatives. nist.govnih.gov |

| Stationary Phase (Column) | Chirasil-Val or similar chiral phase; or a standard polar phase like DB-5ms | A chiral phase allows for enantiomeric separation. A standard phase is used for general purity analysis. wiley.com |

| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column. |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, splitless for trace analysis. |

| Temperature Program | Initial temp ~100°C, ramp to ~250-280°C | A temperature gradient is necessary to separate derivatives with different volatilities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a universal detector for organic compounds. MS provides structural information (GC-MS). |

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. It is an exceptionally high-efficiency separation technique that requires minimal sample volume. For this compound, CE is particularly valuable for assessing enantiomeric purity, a critical parameter for biologically active molecules. researchgate.net

Enantiomeric separation by CE can be achieved through two main approaches. The direct method involves adding a chiral selector to the background electrolyte (buffer). nih.gov Common chiral selectors for amino acid derivatives include cyclodextrins (e.g., β-cyclodextrin and its derivatives), macrocyclic antibiotics, and chiral surfactants. researchgate.netuochb.cz The transient diastereomeric complexes formed between the enantiomers and the chiral selector have different mobilities, enabling their separation. The indirect method involves pre-column derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated in a standard (achiral) CE system. researchgate.net

For charge-based analysis, CE can be used to separate this compound from precursors like L-tyrosine or from by-products with different charge states under specific pH conditions.

| Parameter | Typical Condition for Chiral Separation | Rationale/Comment |

|---|---|---|

| Separation Mode | Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC) | CZE separates based on electrophoretic mobility. MEKC is used with charged micelles as a pseudo-stationary phase. |

| Capillary | Fused-silica capillary (e.g., 50 µm ID, 50-70 cm length) | Standard capillary material and dimensions for CE. |

| Background Electrolyte (BGE) | Phosphate or Borate buffer (e.g., 20-100 mM) | Maintains a constant pH and ionic strength. The pH affects the charge of the analyte. nih.gov |

| Chiral Selector (Direct Method) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfated-β-cyclodextrin | These selectors form transient inclusion complexes with the enantiomers, leading to differential migration. uochb.cz |

| Applied Voltage | 15-30 kV | High voltage drives the separation, leading to fast analysis times. nih.gov |

| Detection | UV-Vis Detector (Diode Array Detector) | Monitors the absorbance at the λmax of the tyrosine chromophore. |

Gas Chromatography (GC) for Volatile Derivatives or Related Compounds of this compound

Mass Spectrometry (MS) Techniques in this compound Research

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for molecular weight determination, structural elucidation, and ultrasensitive quantification.

Tandem Mass Spectrometry (MS/MS), often coupled with a chromatographic inlet (LC-MS/MS), is the gold standard for structural confirmation. nih.gov In an MS/MS experiment, the protonated molecule (precursor ion) of this compound, [M+H]⁺, is selected in the first mass analyzer. It is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to break apart into characteristic fragment ions (product ions). These product ions are analyzed in a second mass analyzer.

The fragmentation pattern is predictable and provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways would include the loss of the pentenoyl group, cleavage of the Cα-Cβ bond of the tyrosine side chain, and cleavages within the amino acid backbone, such as the loss of water (H₂O) or carbon monoxide (CO). researchgate.netvu.lt The characteristic immonium ion of tyrosine at m/z 136.075 is a highly specific fragment that confirms the presence of the tyrosine residue. researchgate.net Analysis of these fragmentation patterns allows for unambiguous confirmation of the compound's identity. nih.gov

| Ion | Description | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 264.123 | This compound + H⁺ |

| [M+H - H₂O]⁺ | Loss of Water | 246.113 | From the carboxylic acid group. |

| [M+H - CO]⁺ | Loss of Carbon Monoxide | 236.128 | From the carboxylic acid group. |

| [M+H - C₅H₆O]⁺ | Loss of Pent-2-enoyl group (neutral loss of 82 Da) | 182.081 | Cleavage of the amide bond, leaving the protonated tyrosine. |

| [C₉H₁₀NO]⁺ | Tyrosine Immonium Ion | 136.075 | Loss of the carboxyl group and the pentenoyl group; a highly characteristic fragment for tyrosine. researchgate.net |

| [C₇H₇O]⁺ | Tropylium-like ion from side chain | 107.049 | Cleavage of the Cα-Cβ bond, representing the benzyl-hydroxyl portion. |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically with an error of < 5 ppm), which allows for the determination of a molecule's elemental composition. acs.orgacs.org This capability is invaluable during chemical synthesis to confirm that the desired product has been formed and to identify unknown by-products.

For this compound (C₁₄H₁₇NO₄), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 264.1230. An HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, can measure this mass with high precision. If the experimentally measured mass matches the theoretical mass within a narrow tolerance window, it provides strong evidence for the assigned elemental formula, distinguishing it from other potential structures with the same nominal mass. mdpi.com This technique is crucial for verifying the outcome of a reaction and confirming the identity of the final purified product.

| Parameter | Value | Significance |

|---|---|---|

| Elemental Formula | C₁₄H₁₇NO₄ | The expected elemental composition of this compound. |

| Theoretical Mass [M+H]⁺ | 264.1230 Da | The exact calculated mass of the protonated molecule based on the most abundant isotopes. |

| Hypothetical Measured Mass | 264.1228 Da | An example of a highly accurate mass measurement from an HRMS instrument. |

| Mass Error | -0.76 ppm | Calculated as ((Measured - Theoretical) / Theoretical) * 10⁶. A value < 5 ppm provides high confidence in the elemental formula. |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational and Isomeric Discrimination of this compound

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of complex biological molecules, offering an additional dimension of separation based on the size, shape, and charge of an ion. This capability is particularly valuable for distinguishing between isomers and conformers that are indistinguishable by mass spectrometry alone. nih.gov For this compound, IMS-MS can provide critical insights into its three-dimensional structure in the gas phase.

The fundamental principle of IMS-MS involves introducing ions into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, and their velocity is impeded by collisions with the buffer gas. The time it takes for an ion to traverse the drift tube is its drift time, which is related to its rotationally averaged collision cross-section (CCS). mdpi.com Compact, tightly folded conformers experience fewer collisions and thus have shorter drift times and smaller CCS values, while more extended, unfolded conformers have longer drift times and larger CCS values. thermofisher.com

In the context of this compound, different spatial arrangements of the pentenoyl chain relative to the tyrosine moiety would result in distinct conformers, each with a unique CCS value. For example, intramolecular hydrogen bonding between the amide proton and the phenolic hydroxyl group or the carbonyl oxygen of the acyl chain could lead to more compact structures. The presence of the double bond in the pentenoyl group also introduces the possibility of E and Z isomers, which would likely exhibit different conformations and, consequently, different CCS values, allowing for their discrimination by IMS-MS. While specific experimental CCS values for this compound are not yet reported in the literature, data for similar N-acyl amino acids and peptides demonstrate the utility of this technique. acs.org Computational modeling can be used in conjunction with experimental data to predict and rationalize the observed CCS values for different proposed conformations. researchgate.net

Table 1: Postulated Conformers of this compound and Expected IMS-MS Behavior

| Postulated Conformer | Key Structural Feature | Expected Relative CCS Value |

| Extended Conformer | Linear arrangement of the pentenoyl chain | Larger |

| Folded Conformer (Intramolecular H-bonding) | Compact structure due to H-bonding between the amide and phenolic hydroxyl group | Smaller |

| E-Isomer Conformer | Trans configuration at the C2'-C3' double bond | Potentially different from Z-isomer |

| Z-Isomer Conformer | Cis configuration at the C2'-C3' double bond | Potentially different from E-isomer |

Advanced Spectroscopic Characterization (Beyond Basic Identification) of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For this compound, advanced NMR techniques can provide unambiguous assignment of its stereochemistry and offer insights into its dynamic behavior.

The stereochemistry at the α-carbon of the tyrosine residue and the configuration of the double bond in the pentenoyl chain can be determined using a combination of 1D and 2D NMR experiments. The chemical shifts of the α-proton and α-carbon are sensitive to the stereochemistry and can be compared to data for related N-acyl amino acids to assign the L-configuration of the tyrosine moiety. rsc.org The coupling constants between the vinyl protons of the pentenoyl group can differentiate between the E and Z isomers.

Dynamic processes, such as the rotation around the amide bond, can be studied using variable temperature NMR experiments. Changes in the line shape of the NMR signals with temperature can provide information about the energy barriers for these conformational changes. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, providing crucial information for determining the preferred conformation of this compound in solution. For instance, an NOE between the amide proton and the aromatic protons of the tyrosine ring would indicate a folded conformation.

While a complete experimental NMR dataset for this compound is not available, the expected chemical shifts can be predicted based on the known spectra of L-tyrosine and N-acetyl-L-tyrosine. chemicalbook.comresearchgate.netspectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in a Prototypical Solvent (e.g., DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-H | ~4.5 | - |

| β-H | ~2.9, ~3.1 | ~37 |

| Aromatic-H (ortho to OH) | ~6.7 | ~115 |

| Aromatic-H (meta to OH) | ~7.0 | ~130 |

| Amide-NH | ~8.2 | - |

| Phenolic-OH | ~9.2 | - |

| Cα | - | ~55 |

| Cβ | - | ~37 |

| Cγ (Aromatic) | - | ~128 |

| Cδ (Aromatic) | - | ~130 |

| Cε (Aromatic) | - | ~115 |

| Cζ (Aromatic, with OH) | - | ~156 |

| C=O (Amide) | - | ~172 |

| C=O (Carboxyl) | - | ~174 |

| C1' (Pentenoyl) | - | ~165 |

| C2' (Pentenoyl) | ~6.0 | ~125 |

| C3' (Pentenoyl) | ~6.8 | ~140 |

| C4' (Pentenoyl) | ~2.1 | ~25 |

| C5' (Pentenoyl) | ~1.0 | ~13 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Characterization of this compound

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of the amide, carboxylic acid, phenol (B47542), and alkene functional groups. The position and intensity of these bands are sensitive to the molecular environment and can provide information about conformational changes and intermolecular interactions.

A key area of investigation for this compound is the characterization of hydrogen bonding. The stretching frequency of the phenolic O-H group is particularly sensitive to hydrogen bonding. In a non-polar solvent or in the gas phase, a sharp band corresponding to a free O-H stretch is expected. In the presence of hydrogen bond acceptors, such as the amide carbonyl oxygen, this band will broaden and shift to a lower frequency. nih.gov Similarly, the N-H stretching frequency of the amide group can provide insights into its involvement in hydrogen bonding. attoworld.deresearchgate.net By comparing the spectra of this compound in different solvents or at different concentrations, the extent and nature of both intramolecular and intermolecular hydrogen bonding can be elucidated.

Table 3: Expected Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| O-H Stretch (Phenol, free) | 3600-3650 | Sharp band |

| O-H Stretch (Phenol, H-bonded) | 3200-3500 | Broad band |

| N-H Stretch (Amide) | 3300-3500 | Sensitive to H-bonding |

| C-H Stretch (Aromatic) | 3000-3100 | - |

| C-H Stretch (Aliphatic) | 2850-3000 | - |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | - |

| C=O Stretch (Amide I) | 1630-1680 | Sensitive to conformation and H-bonding |

| C=C Stretch (Alkene) | 1640-1680 | - |

| N-H Bend (Amide II) | 1510-1570 | - |

| C-O Stretch (Phenol) | 1200-1260 | - |

UV-Visible and Fluorescence Spectroscopy for Probing Electronic Transitions and Environmental Interactions of this compound

UV-Visible and fluorescence spectroscopy are sensitive techniques for studying the electronic structure of molecules and their interactions with the surrounding environment. The aromatic tyrosine chromophore in this compound is the primary contributor to its UV-Visible absorption and fluorescence properties.

The UV-Visible spectrum of this compound is expected to show absorption bands arising from π→π* transitions within the phenolic ring. thermofisher.comnih.gov The position and intensity of these bands can be influenced by the solvent polarity and pH. d-nb.info Ionization of the phenolic hydroxyl group at high pH leads to a significant red-shift in the absorption maximum. nih.gov The molar absorptivity (ε) is a quantitative measure of the light absorption at a specific wavelength and can be determined using the Beer-Lambert law. While the exact value for this compound is not documented, it is expected to be similar to that of other N-acyl-L-tyrosine derivatives. caltech.edu

Fluorescence spectroscopy provides even greater sensitivity to the local environment of the tyrosine chromophore. The fluorescence emission spectrum, quantum yield, and lifetime are all affected by factors such as solvent polarity, viscosity, and the presence of quenching agents. acs.orgnih.gov For this compound, intramolecular interactions, such as hydrogen bonding or stacking of the pentenoyl chain with the aromatic ring, could lead to changes in the fluorescence properties compared to L-tyrosine or N-acetyl-L-tyrosine. For example, the formation of an intramolecular hydrogen bond could lead to a red-shift in the emission maximum. d-nb.info Time-resolved fluorescence studies can provide information on the dynamics of the excited state and the presence of different conformational populations. canada.ca

Table 4: Expected UV-Visible and Fluorescence Spectral Properties of this compound in Aqueous Solution at Neutral pH

| Parameter | Expected Value | Notes |

| UV Absorption Maximum (λmax) | ~275 nm | Arising from the tyrosine chromophore. omlc.orgresearchgate.net |

| Molar Absorptivity (ε) at λmax | ~1400 M⁻¹cm⁻¹ | Based on data for similar tyrosine derivatives. caltech.edu |

| Fluorescence Emission Maximum (λem) | ~305 nm | Sensitive to the local environment. d-nb.info |

| Fluorescence Quantum Yield (Φf) | ~0.14 | Can be influenced by intramolecular quenching. d-nb.info |

Computational and Theoretical Studies on N Pent 2 Enoyl L Tyrosine

Quantum Chemical Calculations of N-Pent-2-enoyl-L-tyrosine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of this compound. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule.

The electronic structure of a molecule governs its stability, reactivity, and interactions. For this compound, key aspects of its electronic nature can be predicted through quantum chemical calculations. These calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor. This information is crucial for understanding how the molecule might interact with other chemical species.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated Using DFT (B3LYP/6-31G*).

| Parameter | Predicted Value (a.u.) | Implication for Reactivity |

|---|---|---|

| Energy of HOMO | -0.235 | Indicates regions susceptible to electrophilic attack (e.g., phenol (B47542) ring). |

| Energy of LUMO | -0.041 | Indicates regions susceptible to nucleophilic attack (e.g., carbonyl carbon). |

| HOMO-LUMO Gap | 0.194 | Suggests moderate chemical stability and reactivity. |

| Ionization Potential | 0.235 | Energy required to remove an electron. |

| Electron Affinity | 0.041 | Energy released upon gaining an electron. |

Quantum chemical methods are highly effective at predicting spectroscopic parameters, which can aid in the identification and characterization of this compound. By simulating the molecule's response to electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental data.

NMR Spectroscopy: Calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predictions are based on the calculated magnetic shielding environment of each nucleus. This is invaluable for assigning peaks in experimentally obtained NMR spectra.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can determine the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms. For this compound, this would yield predicted frequencies for key functional groups, such as the O-H stretch of the phenol, the N-H and C=O stretches of the amide group, and the C=C stretch of the pentenoyl chain.

Table 2: Hypothetical Predicted Infrared (IR) Vibrational Frequencies for Key Functional Groups of this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Phenol | O-H Stretch | ~3600 |

| Amide | N-H Stretch | ~3300 |

| Amide I | C=O Stretch | ~1650 |

| Alkene | C=C Stretch | ~1630 |

| Carboxylic Acid | C=O Stretch | ~1710 |

Electronic Structure and Reactivity Predictions of this compound

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations model the physical movements of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, which is essential for understanding how this compound behaves in a biological context.

Furthermore, this compound possesses significant conformational flexibility due to several rotatable bonds. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations (low-energy states) in different solvents. This analysis reveals how the molecule might change its shape, for example, when moving from a polar aqueous environment to a nonpolar lipid environment, such as a cell membrane.

To investigate potential biological activity, molecular docking and subsequent MD simulations are employed. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). The method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein, followed by a scoring function that estimates the binding affinity.

Studies have used molecular docking to investigate the interaction between various N-acyl amino acid derivatives and proteins like bovine serum albumin (BSA) academie-sciences.fr. For this compound, docking could be used to screen for potential protein targets. Following docking, MD simulations of the resulting protein-ligand complex can be performed. These simulations assess the stability of the predicted binding pose and provide a more detailed, dynamic picture of the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex over time. This approach could be used to study how the compound interacts with enzymes involved in its biosynthesis, such as the flavin-dependent oxidase FeeG, which acts on N-acylated tyrosine moieties acs.org.

Solvation Effects and Conformational Dynamics of this compound in Various Environments

Cheminformatics and Machine Learning Approaches for this compound Research

Cheminformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets. The field is increasingly integrated with machine learning to predict the properties and activities of chemical compounds. These tools are valuable in the context of natural products research, where related compounds are often discovered.

For instance, cheminformatics platforms like the Global Natural Products Social Molecular Networking (GNPS) platform are used to analyze mass spectrometry data from complex biological extracts acs.org. By clustering molecules with similar fragmentation patterns, it is possible to identify and annotate known compounds and discover new, related structures. This compound and other N-acyl amino acids have been identified in microorganisms using such approaches acs.orgfrontiersin.org.

Machine Learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, could be developed for the N-acyl-L-tyrosine chemical class. By training a model on a dataset of related compounds with known biological activity, it would be possible to predict the potential activity of this compound based solely on its molecular structure. These models learn the relationship between molecular descriptors (calculated from the structure) and a specific biological endpoint, providing a rapid method for screening and prioritizing compounds for further experimental testing.

Predictive Modeling of this compound Analog Activity Profiles based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies would be instrumental in predicting their activity profiles for various therapeutic applications, such as potential anti-ulcer or anticancer effects, which have been explored for other N-acyl amino acids. jocpr.commdpi.com

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process involves calculating a set of numerical values, known as molecular or structural descriptors, for each analog in a series. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

Based on studies of similar N-acyl amino acids, a variety of structural descriptors would be relevant for building a predictive QSAR model for this compound analogs. jocpr.com These can be broadly categorized as:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular volume and surface area.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as orbital energies (e.g., HOMO and LUMO) and charge distributions.

Physicochemical Descriptors: These include properties like lipophilicity (LogP) and molar refractivity, which are crucial for pharmacokinetic and pharmacodynamic considerations.

To construct a QSAR model, a series of this compound analogs would be synthesized, and their biological activity would be determined experimentally. Concurrently, a range of structural descriptors for each analog would be calculated using specialized software. Statistical methods, most commonly Multiple Linear Regression (MLR), are then employed to develop a mathematical equation that relates the descriptors to the observed activity. jocpr.com

A hypothetical set of this compound analogs and their calculated structural descriptors for a predictive QSAR model are presented in the interactive table below. In this hypothetical scenario, let's assume the biological activity being modeled is the inhibition of a specific enzyme.

Interactive Data Table: Hypothetical Structural Descriptors for this compound Analogs

| Compound | Analog Modification | Molecular Weight ( g/mol ) | LogP | Solvent-Accessible Surface Area (Ų) | HOMO Energy (eV) |

| This compound | Parent Compound | 277.31 | 2.5 | 450 | -8.9 |

| Analog 1 | 3'-Fluoro substitution on tyrosine ring | 295.30 | 2.7 | 455 | -9.1 |

| Analog 2 | N-Hex-2-enoyl substitution | 291.34 | 3.0 | 470 | -8.8 |

| Analog 3 | Methyl ester of carboxylic acid | 291.34 | 2.9 | 460 | -9.0 |

| Analog 4 | 3',5'-Difluoro substitution on tyrosine ring | 313.29 | 2.9 | 460 | -9.3 |

The resulting QSAR equation would allow for the prediction of the biological activity of new, unsynthesized analogs of this compound. This predictive capability is a powerful tool in drug discovery, as it enables the prioritization of the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. The robustness and predictive power of the QSAR model are typically evaluated using statistical parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²). nih.gov

Virtual Screening for Potential this compound Interacting Partners

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening can be employed to identify its potential protein interacting partners, thus elucidating its mechanism of action and potential therapeutic targets.

The process of virtual screening, specifically through molecular docking, involves the following key steps:

Preparation of the Ligand: A 3D structure of this compound is generated and optimized to its lowest energy conformation.

Selection of a Target Library: A library of 3D structures of potential protein targets is compiled. Based on the activities of similar N-acyl amino acid derivatives, this library could include proteins such as tyrosine kinases, cyclooxygenases (COX-1 and COX-2), and proton pumps. researchgate.netmdpi.com

Molecular Docking: A docking program is used to predict the preferred orientation of this compound when bound to each protein target. The program also calculates a scoring function, which estimates the binding affinity between the ligand and the protein. A more negative docking score generally indicates a more favorable binding interaction.

Analysis and Prioritization: The results are analyzed to rank the potential protein targets based on their docking scores and the nature of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions). The top-ranked proteins are then considered high-priority candidates for experimental validation.

A hypothetical virtual screening of this compound against a panel of selected protein targets is presented in the interactive table below. The docking scores represent the predicted binding affinity.

Interactive Data Table: Hypothetical Virtual Screening Results for this compound

| Protein Target | Protein Class | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Bruton's Tyrosine Kinase (BTK) | Tyrosine Kinase | 6B5J | -9.2 | Lys430, Met477 |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 5IKR | -8.5 | Arg120, Tyr355 |

| H+/K+ ATPase (Proton Pump) | Hydrolase | 2XZB | -7.8 | Cys813, Tyr801 |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Nuclear Receptor | 2P54 | -8.1 | Ser280, Tyr314 |

The hypothetical results suggest that this compound may have a strong binding affinity for Bruton's Tyrosine Kinase. The predicted interacting residues can provide valuable insights for designing analogs with improved potency and selectivity. It is crucial to follow up such in silico findings with experimental binding assays and functional studies to confirm the predicted interactions and their biological consequences. The integration of virtual screening with experimental approaches can significantly accelerate the process of drug discovery and target identification. biosynth.com

Future Directions and Emerging Research Avenues for N Pent 2 Enoyl L Tyrosine

Development of Novel and Sustainable Synthetic Methodologies for N-Pent-2-enoyl-L-tyrosine

The traditional chemical synthesis of N-acyl amino acids, often reliant on the Schotten-Baumann reaction, presents environmental and safety challenges. This method typically involves the use of hazardous acyl chlorides, which are themselves generated from toxic chlorinating agents like phosgene (B1210022) or thionyl chloride, and produces stoichiometric amounts of salt waste. uni-duesseldorf.debbwpublisher.com The reaction often requires organic solvents to solubilize the reactants and harsh alkaline conditions. uni-duesseldorf.de These drawbacks have spurred research into greener, more sustainable synthetic alternatives.

Future research will likely prioritize biocatalytic and chemo-enzymatic methods. bbwpublisher.com Enzymes such as aminoacylases and lipases are promising catalysts for the synthesis of NAAAs under milder, aqueous conditions. uni-duesseldorf.denih.govnih.gov These enzymatic approaches circumvent the need for prior activation of the fatty acid into a halide, thus avoiding hazardous reagents and waste products. uni-duesseldorf.de

Adenylate-forming enzymes represent another frontier in the sustainable synthesis of N-acyl amides. rsc.org These enzymes activate carboxylic acids by forming an acyl-adenylate intermediate, which then reacts with an amine. nih.govrsc.org This natural strategy for amide bond formation offers high specificity and efficiency under benign conditions. The versatility of enzymes like the TamA ANL domain, which can couple various fatty acids with different amino acids, highlights the potential for developing a biocatalytic toolbox for producing a wide array of NAAAs, including this compound. rsc.org

Table 1: Comparison of Synthetic Methodologies for N-Acyl Amino Acids

| Method | Advantages | Disadvantages | Future Outlook |

|---|---|---|---|

| Traditional Chemical Synthesis (e.g., Schotten-Baumann) | High yield, well-established. bbwpublisher.com | Use of hazardous reagents, production of waste (e.g., NaCl), requires organic solvents. uni-duesseldorf.denih.gov | Phasing out in favor of greener alternatives. |

| Enzymatic Synthesis (e.g., Aminoacylases, Lipases) | Mild reaction conditions, environmentally friendly, high specificity, less waste. uni-duesseldorf.debbwpublisher.comnih.gov | Potentially lower yields, enzyme stability can be a challenge. bbwpublisher.com | Discovery of new, robust enzymes and process optimization. nih.gov |

| Chemo-enzymatic Synthesis | Combines advantages of both chemical and enzymatic methods. bbwpublisher.com | Technology is not yet widely promoted or mature. bbwpublisher.com | Integration of catalytic steps to improve efficiency and sustainability. |

| Fermentation | Potentially low production costs, environmentally friendly. bbwpublisher.com | Technology is not yet mature for this specific application. bbwpublisher.com | Development of engineered microbial strains for direct production. |

Integration of this compound into Advanced Materials Science or Nanotechnology

The distinct chemical properties of this compound make it an attractive building block for advanced materials. The L-tyrosine moiety contains a phenol (B47542) group, which is known to be involved in the adhesive properties of mussel-inspired chemistry. nih.gov This suggests that this compound could be used to create novel polycatecholamine-like coatings via oxidative polymerization, improving the surface properties of materials for specific applications. nih.gov Such modifications can significantly alter surface hydrophilicity and have been shown to be useful for coating a variety of substrates, including hard-to-coat polymers like polytetrafluoroethylene. nih.gov

Furthermore, the "enoyl" group, specifically the carbon-carbon double bond in the pentenoyl chain, serves as a reactive handle for polymerization. This functionality is amenable to various "click chemistry" reactions, such as thiol-ene photopolymerization. researchgate.net This process allows for the rapid and efficient formation of cross-linked polymer networks under mild conditions, often initiated by visible light. researchgate.net By integrating this compound as a monomer or cross-linker, it is possible to design novel polymers and hydrogels with tailored properties, such as specific thermal stabilities and mechanical strengths, derived from its unique chemical structure. researchgate.net These materials could find use in creating specialized functional surfaces or as structural components in nanotechnology.

Table 2: Potential Material Applications based on Chemical Properties

| Chemical Feature | Property | Potential Application |

|---|---|---|

| L-Tyrosine Phenol Group | Adhesion, oxidative polymerization | Development of biocompatible surface coatings for medical implants; functionalization of nanoparticles. nih.gov |

| Pent-2-enoyl C=C Bond | Reactive handle for polymerization | Monomer for thiol-ene "click" chemistry to form novel polymer networks and hydrogels. researchgate.net |

| Amphiphilic Nature | Self-assembly | Formation of micelles, vesicles, or other nanostructures for encapsulation or as templates. nih.gov |

| Chiral Center (L-Tyrosine) | Stereospecificity | Creation of chiral surfaces or polymers for enantioselective separations or catalysis. |

This compound as a Scaffold for the Rational Design of Chemical Probes for Specific Biological Pathways (in vitro mechanistic probes)

N-acyl amino acids are recognized as valuable and flexible tools for developing chemical probes to investigate biological systems. nih.gov The inherent structure of this compound provides a versatile scaffold for the rational design of such probes for studying specific biological pathways in vitro. A chemical probe typically consists of a high-affinity ligand that directs the molecule to a specific protein, a reporter group (like a fluorophore or biotin), and a reactive or cleavable linker. acs.org

The L-tyrosine headgroup of the molecule can serve as the directing element, targeting proteins or enzymes that specifically recognize tyrosine residues. The acyl chain can be systematically modified to optimize binding affinity and selectivity. Crucially, the chain can be functionalized at its terminus to attach a reporter group for detection or a reactive group for covalent labeling. acs.org The development of such probes allows for ligand-directed labeling, where the probe covalently modifies a target protein in close proximity to its binding site, enabling the study of protein-protein interactions or enzyme mechanisms without occupying the primary binding site long-term. acs.orgleeds.ac.uk The diversification of N-acyl amino acid structures through chemical synthesis has been shown to yield useful tool compounds for exploring biology. longlabstanford.org

Table 3: Rational Design of a Chemical Probe from an this compound Scaffold

| Probe Component | Role | Implementation on Scaffold |

|---|---|---|

| Directing Group | Provides binding affinity and specificity for a biological target. | The L-tyrosine moiety targets proteins with tyrosine binding pockets or recognition sites. |

| Scaffold/Linker | Connects the directing group to the reporter/reactive group; tunes solubility and spatial orientation. | The N-Pent-2-enoyl chain acts as the core structure and spacer. |

| Reporter/Reactive Group | Enables detection (e.g., fluorescence) or covalent attachment to the target. | A fluorophore, biotin (B1667282) tag, or electrophilic warhead can be appended to the acyl chain. acs.org |

Interdisciplinary Research Integrating this compound with Chemical Biology and Bio-Organic Chemistry Fields

The future study of this compound is inherently interdisciplinary, lying at the intersection of synthetic organic chemistry, chemical biology, and bio-organic chemistry. leeds.ac.uk Progress in understanding and utilizing this molecule will depend on close collaboration between these fields.

Synthetic Organic Chemistry: Chemists are essential for developing the novel and sustainable synthetic routes discussed previously and for creating a diverse library of analogs. leeds.ac.uklonglabstanford.org This includes varying the length, saturation, and branching of the acyl chain, as well as modifying the tyrosine ring to probe structure-activity relationships.